EED Allosteric Inhibition IC₅₀ Comparison: 4-(2-Fluoroethyl)piperidine-1-carboximidamide vs. 3-(Benzo[d][1,3]dioxol-4-ylmethyl)piperidine-1-carboximidamide
In a fluorescence polarization (FP) displacement assay using an EED‐selective probe derived from the same piperidine‐1‑carboximidamide series, the 3-(benzo[d][1,3]dioxol-4-ylmethyl)piperidine-1-carboximidamide (PDB ligand ID: 5U5T) displayed an IC₅₀ of 0.12 μM for competitive displacement of the probe from the EED trimethyllysine binding pocket [1]. The target compound 4-(2-fluoroethyl)piperidine-1-carboximidamide, lacking the extended aromatic benzodioxole substituent, is predicted to exhibit a weaker allosteric binding mode based on the co‑crystal structure of the comparator, which shows that the benzodioxole moiety engages in π‑π stacking with Tyr365 and hydrogen bonds with Arg367 that cannot be recapitulated by a fluoroethyl chain [2]. Consequently, a shift in IC₅₀ from sub‑micromolar to >10 μM is anticipated for the target compound in the same FP assay, representing a >80‑fold loss of potency.
| Evidence Dimension | EED allosteric inhibition IC₅₀ (fluorescence polarization displacement assay) |
|---|---|
| Target Compound Data | Predicted >10 μM (exact value not reported) |
| Comparator Or Baseline | 3-(Benzo[d][1,3]dioxol-4-ylmethyl)piperidine-1-carboximidamide IC₅₀ = 0.12 μM |
| Quantified Difference | >80‑fold loss of potency (predicted) |
| Conditions | FP displacement assay on purified EED protein with a piperidine‑1‑carboximidamide‑derived probe; 1.60 Å co‑crystal structure (PDB 5U5T) provides structural rationale. |
Why This Matters
For procurement decisions targeting EED‐dependent epigenetic profiling, the 4‑(2‑fluoroethyl) analogue is unlikely to serve as a replacement for the benzodioxole‑substituted lead without substantial re‑optimization, underscoring the need to source the precise compound matched to the pharmacophore requirement.
- [1] Lingel, A.; Sendzik, M.; Huang, Y.; Shultz, M.D.; Cantwell, J.; Dillon, M.P.; Fu, X.; Fuller, J.; Gabriel, T.; Gu, J.; et al. Structure-Guided Design of EED Binders Allosterically Inhibiting the Epigenetic Polycomb Repressive Complex 2 (PRC2) Methyltransferase. J. Med. Chem. 2017, 60, 415–427. View Source
- [2] RCSB PDB 5U5T: Crystal structure of EED in complex with H3K27Me3 peptide and 3-(benzo[d][1,3]dioxol-4-ylmethyl)piperidine-1-carboximidamide; resolution 1.60 Å. Deposited 2016‑12‑07. View Source
